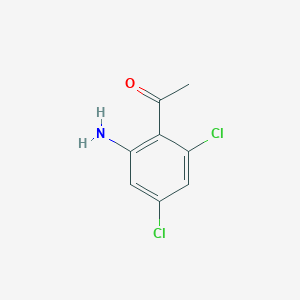
1-(2-Amino-4,6-dichlorophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-4,6-dichlorophenyl)ethanone is an organic compound with the molecular formula C8H7Cl2NO It is a derivative of acetophenone, where the phenyl ring is substituted with amino and dichloro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Amino-4,6-dichlorophenyl)ethanone can be synthesized through several methods. One common approach involves the chlorination of 1-(2-amino-phenyl)ethanone. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the phenyl ring.
Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boron reagent is coupled with a halogenated phenyl ethanone derivative. This reaction is catalyzed by palladium and requires mild reaction conditions, making it a versatile and widely used method in organic synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Amino-4,6-dichlorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine group.
Substitution: The amino and dichloro groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of substituted phenyl ethanone derivatives.
Aplicaciones Científicas De Investigación
1-(2-Amino-4,6-dichlorophenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. It may be used in the synthesis of drugs with specific therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-4,6-dichlorophenyl)ethanone involves its interaction with molecular targets in biological systems. The amino and dichloro groups on the phenyl ring can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Amino-3,5-dichlorophenyl)ethanone: This compound has similar substituents but differs in the position of the amino and dichloro groups.
2,6-Dichloroacetophenone: Another related compound with dichloro substitution on the phenyl ring.
2-(4-Amino-3,5-dichlorophenyl)-2-(alkylamino)ethanols: Structural isomers with additional alkylamino groups.
Uniqueness
1-(2-Amino-4,6-dichlorophenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H7Cl2NO |
|---|---|
Peso molecular |
204.05 g/mol |
Nombre IUPAC |
1-(2-amino-4,6-dichlorophenyl)ethanone |
InChI |
InChI=1S/C8H7Cl2NO/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-3H,11H2,1H3 |
Clave InChI |
CXOHBBWFTQANQY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=C(C=C1Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-Difluoro-2-[4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid](/img/structure/B13030451.png)

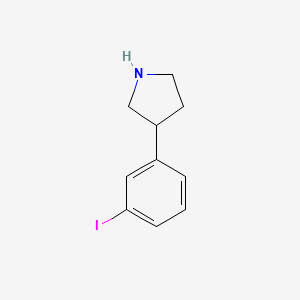
![2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-8-carboxylicacid](/img/structure/B13030476.png)
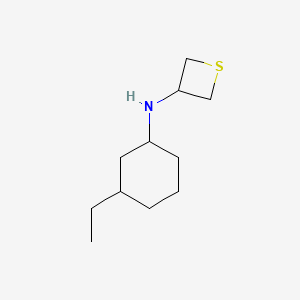
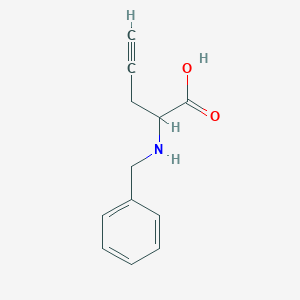
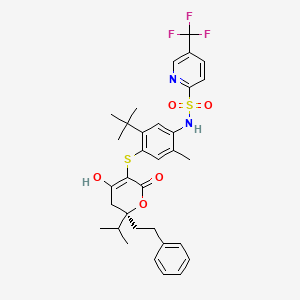
![3-Propylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13030487.png)
![Ethyl 3-amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13030494.png)
![8-Chloro-6-fluoro-3,4-dihydrobenzo[F][1,4]oxazepin-5(2H)-one](/img/structure/B13030495.png)

![2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid](/img/structure/B13030501.png)

